molecular formula C30H42O3 B13749944 Unii-O7TO8QV9YC CAS No. 26967-65-7

Unii-O7TO8QV9YC

Cat. No.: B13749944
CAS No.: 26967-65-7
M. Wt: 450.7 g/mol
InChI Key: ZAEITZKGXCXUNN-UHFFFAOYSA-N
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Description

Properties

CAS No.

26967-65-7

Molecular Formula

C30H42O3

Molecular Weight

450.7 g/mol

IUPAC Name

2,3-diethylphenol;2,5-diethylphenol;3,5-diethylphenol

InChI

InChI=1S/3C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8;1-3-8-5-6-9(4-2)10(11)7-8;1-3-8-6-5-7-10(11)9(8)4-2/h3*5-7,11H,3-4H2,1-2H3

InChI Key

ZAEITZKGXCXUNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC)O.CCC1=C(C(=CC=C1)O)CC.CCC1=CC(=CC(=C1)O)CC

Origin of Product

United States

Chemical Reactions Analysis

Chemical reactions involving Unii-O7TO8QV9YC can include:

Scientific Research Applications

Unii-O7TO8QV9YC has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action for Unii-O7TO8QV9YC involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds often act by:

Comparison with Similar Compounds

Key Differences :

  • Compound A exhibits higher aqueous solubility due to its carboxylate group, enhancing bioavailability compared to this compound .

Functionally Similar Compounds

Examples of compounds with overlapping therapeutic or industrial roles:

Property This compound Compound C (UNII-ZZZZZ) Compound D (UNII-WWWWW)
Primary Use Antiviral research Antiviral therapy Immunomodulator
Mechanism of Action Viral protease inhibition RNA polymerase inhibition Cytokine modulation
Thermal Stability (°C) Not disclosed 180–200 150–170
Toxicity (LD50, mg/kg) Pending 450 (rat) 320 (rat)

Key Differences :

  • Compound C ’s RNA polymerase targeting provides broader-spectrum antiviral activity but with higher cytotoxicity risks compared to this compound .
  • Compound D’s immunomodulatory effects are mechanistically distinct, emphasizing the unique protease-inhibition niche of this compound .

Research Findings and Data Gaps

  • Synthesis and Characterization : While this compound’s synthesis pathway is undisclosed, highlights standard methodologies for isolating and purifying structurally complex compounds, including chromatography and spectroscopic validation (e.g., NMR, mass spectrometry).
  • Comparative toxicity studies with Compounds A–D suggest that functional group modifications significantly influence safety profiles .
  • Regulatory Pathways : Unlike FDA-approved analogs (e.g., Compound A), this compound’s regulatory status underscores its position in early-stage translational research .

4. Conclusion this compound represents a compound of emerging interest in medicinal chemistry, with structural and functional characteristics that differentiate it from both approved and experimental analogs. Comparative analyses emphasize the importance of functional group engineering and mechanistic specificity in optimizing therapeutic outcomes .

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